

FAP-IN-2 TFA Target Binding and Selectivity: An In-depth Technical Guide

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Compound of Interest

Compound Name: FAP-IN-2 TFA

Cat. No.: B10861711

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activating Protein (FAP) has emerged as a compelling therapeutic target in oncology and other diseases characterized by active tissue remodeling, such as fibrosis.[1] FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[2] [3] Its expression is highly restricted in normal adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers.[1][2] This differential expression profile makes FAP an attractive target for diagnostic and therapeutic agents. **FAP-IN-2 TFA** is a technetium-99m labeled isonitrile-containing derivative of a FAP inhibitor, primarily utilized for tumor imaging.[4] While specific quantitative binding and selectivity data for **FAP-IN-2 TFA** is not readily available in the public domain, this guide will provide an in-depth overview of the target binding and selectivity of the chemical class to which it likely belongs: the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.

Target Binding and Affinity of FAP Inhibitors

The development of potent FAP inhibitors has been a significant focus of research. The binding affinity of these inhibitors is typically quantified by their inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}). Compounds with low nanomolar affinity are considered potent inhibitors.

Quantitative Data on FAP Inhibitor Affinity

The following table summarizes the binding affinity of several representative FAP inhibitors. It is important to note that direct binding data for **FAP-IN-2 TFA** is not publicly available. The compounds presented here share structural similarities and provide a benchmark for the potency of this class of inhibitors.

Compound	Target	Ki (nM)	IC50 (nM)	Reference
Representative (4-quinolinoyl)- glycyl-2- cyanopyrrolidine	FAP	3.0 ± 0.4	-	[1]
OncoFAP	human FAP	-	16.8	[5]
OncoFAP	murine FAP	-	14.5	[5]
ARI-3099 (N- (pyridine-4- carbonyl)-d-Ala- boroPro)	FAP	-	36 ± 4.8	
UAMC-1110	FAP	-	3.2	
FAPi-4	FAP	Potent Inhibitor	-	[6]
Rofapitide tetraxetan	FAP	-	2.7	[6]

Selectivity Profile of FAP Inhibitors

A critical aspect of developing FAP inhibitors for therapeutic and diagnostic purposes is achieving high selectivity over other closely related serine proteases. The primary off-targets of concern are Dipeptidyl Peptidases (DPPs), such as DPPiV, DPP8, and DPP9, and Prolyl Oligopeptidase (PREP).[\[1\]](#)[\[7\]](#)[\[8\]](#) FAP shares exopeptidase specificity with DPPs and endopeptidase specificity with PREP.[\[8\]](#)

Quantitative Data on FAP Inhibitor Selectivity

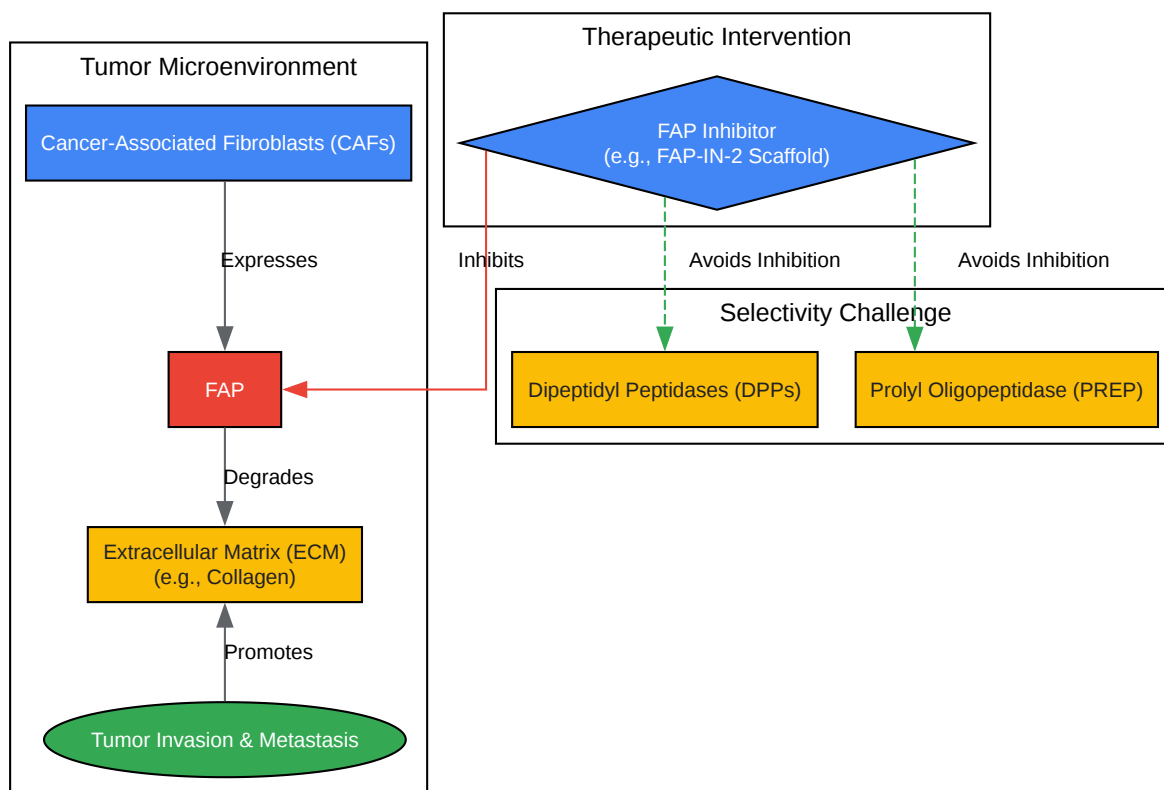
The selectivity of FAP inhibitors is typically expressed as a ratio of the IC50 or Ki value for the off-target enzyme to that of FAP. A higher ratio indicates greater selectivity. The (4-quinolinoyl)-

glycyl-2-cyanopyrrolidine scaffold has demonstrated excellent selectivity against DPPs and good to high selectivity against PREP.[1]

Compound	FAP IC50 (nM)	PREP IC50 (nM)	Selectivity (PREP/FAP)	DPPs Affinity	Reference
Representative (4-quinolinoyl)-glycyl-2-cyanopyrrolidine derivatives	Low nM	>1000 nM	>1000	Very limited to no affinity	[1]
UAMC-1110	3.2	1800	562.5	-	[6]
ARI-3099	36	>10000	>277	Negligible	[9]

Signaling Pathways and Logic of FAP Inhibition

FAP does not have a classical intracellular signaling pathway. Instead, its enzymatic activity in the tumor microenvironment is crucial for its pro-tumorigenic effects. FAP is involved in the degradation of extracellular matrix (ECM) components like type I collagen and gelatin, which facilitates tumor invasion and metastasis.[3] The challenge for FAP inhibitors is to potently and selectively inhibit FAP's enzymatic activity without affecting the physiological functions of related proteases like DPPs and PREP.



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FAP Inhibition and Selectivity Logic

Experimental Protocols

The determination of FAP inhibitor potency and selectivity relies on robust enzymatic assays. Below are detailed methodologies for key experiments.

FAP Inhibition Assay

Objective: To determine the IC₅₀ or K_i of an inhibitor against FAP.

Materials:

- Recombinant human FAP enzyme
- Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Test inhibitor (e.g., **FAP-IN-2 TFA**) at various concentrations
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
- In a 96-well plate, add the recombinant FAP enzyme to each well.
- Add the diluted inhibitor solutions to the respective wells. Include a control group with no inhibitor.
- Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
- The K_i value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the K_m of the substrate is known.

Selectivity Assays (DPPs and PREP)

Objective: To determine the IC₅₀ of the inhibitor against related proteases.

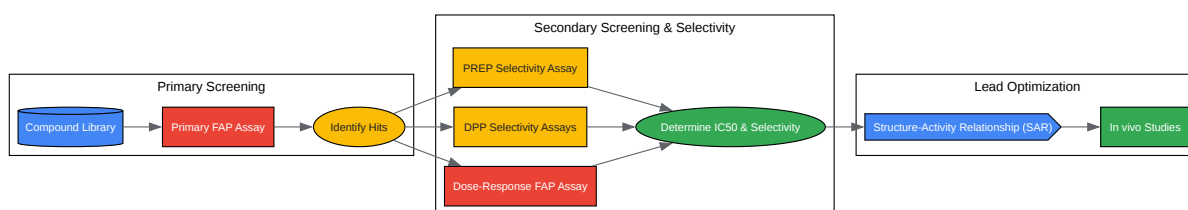
Procedure: The protocol is identical to the FAP inhibition assay, with the following modifications:

- Enzyme: Use recombinant human DPPIV, DPP8, DPP9, or PREP instead of FAP.
- Substrate: Use a substrate specific for the respective enzyme (e.g., Gly-Pro-AMC for DPPIV).

The selectivity index is then calculated by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for FAP.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing FAP inhibitors.



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FAP Inhibitor Screening Workflow

Conclusion

While specific binding and selectivity data for **FAP-IN-2 TFA** are not publicly documented, the broader class of (4-quinolinoyl)-glycyl-2-cyanopyrrolidine FAP inhibitors demonstrates potent, low nanomolar affinity for FAP and excellent selectivity against related dipeptidyl peptidases and prolyl oligopeptidase. The experimental protocols outlined in this guide provide a framework for the evaluation of novel FAP inhibitors. The continued development of highly selective and potent FAP inhibitors holds significant promise for the advancement of targeted cancer diagnostics and therapeutics.

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